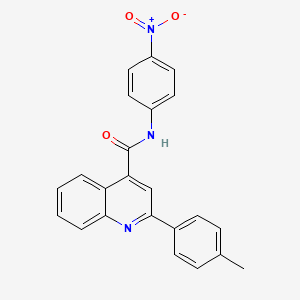
(5Z)-5-(3-nitrobenzylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-5-(3-nitrobenzylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one: is a complex organic compound that belongs to the class of thiazolidinones This compound is characterized by the presence of a thiazolidinone ring, a nitrobenzylidene group, and a tetrahydrofuran-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(3-nitrobenzylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process:
Formation of Thiazolidinone Ring: The initial step involves the reaction of a suitable amine with carbon disulfide and an alkyl halide to form the thiazolidinone ring.
Introduction of Nitrobenzylidene Group: The next step involves the condensation of the thiazolidinone intermediate with 3-nitrobenzaldehyde under basic conditions to introduce the nitrobenzylidene group.
Attachment of Tetrahydrofuran-2-ylmethyl Group: The final step involves the reaction of the intermediate with a tetrahydrofuran-2-ylmethyl halide under appropriate conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring and the nitrobenzylidene group.
Reduction: Reduction reactions can target the nitro group, converting it to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Products may include oxidized derivatives of the thiazolidinone ring and nitrobenzylidene group.
Reduction: The primary product is the corresponding amine derivative.
Substitution: Substituted thiazolidinone derivatives are formed.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Material Science: It can be incorporated into polymers and materials with specific properties.
Biology
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Antimicrobial Activity: It exhibits antimicrobial properties, making it a candidate for the development of new antibiotics.
Medicine
Drug Development: The compound is being explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Diagnostics: It can be used in diagnostic assays to detect specific biomolecules.
Industry
Agriculture: The compound can be used as a pesticide or herbicide due to its biological activity.
Pharmaceuticals: It is a valuable intermediate in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of (5Z)-5-(3-nitrobenzylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The nitrobenzylidene group can undergo redox reactions, generating reactive intermediates that interact with cellular components. The thiazolidinone ring can bind to enzymes, inhibiting their activity and disrupting metabolic pathways. The tetrahydrofuran-2-ylmethyl group enhances the compound’s solubility and bioavailability, facilitating its cellular uptake.
Comparison with Similar Compounds
Similar Compounds
(5Z)-5-(benzylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one: Lacks the nitro group, resulting in different reactivity and biological activity.
(5Z)-5-(3-nitrobenzylidene)-3-(methyl)-2-thioxo-1,3-thiazolidin-4-one: Lacks the tetrahydrofuran-2-ylmethyl group, affecting its solubility and bioavailability.
Uniqueness
The presence of both the nitrobenzylidene group and the tetrahydrofuran-2-ylmethyl group in (5Z)-5-(3-nitrobenzylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one imparts unique chemical and biological properties. The nitro group enhances its reactivity and potential for redox reactions, while the tetrahydrofuran-2-ylmethyl group improves its solubility and bioavailability, making it a versatile compound for various applications.
Properties
Molecular Formula |
C15H14N2O4S2 |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
(5Z)-5-[(3-nitrophenyl)methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H14N2O4S2/c18-14-13(8-10-3-1-4-11(7-10)17(19)20)23-15(22)16(14)9-12-5-2-6-21-12/h1,3-4,7-8,12H,2,5-6,9H2/b13-8- |
InChI Key |
PIMKXQWRYARPOD-JYRVWZFOSA-N |
Isomeric SMILES |
C1CC(OC1)CN2C(=O)/C(=C/C3=CC(=CC=C3)[N+](=O)[O-])/SC2=S |
Canonical SMILES |
C1CC(OC1)CN2C(=O)C(=CC3=CC(=CC=C3)[N+](=O)[O-])SC2=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 6,8-dimethyl-4-[(3-methylphenyl)amino]quinoline-3-carboxylate](/img/structure/B11626811.png)
![methyl 4-[(E)-(3,5-dioxo-1-phenylpyrazolidin-4-ylidene)methyl]benzoate](/img/structure/B11626815.png)
![2-[(5E)-5-(4-methoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate](/img/structure/B11626833.png)
![3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-hydroxyethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11626836.png)
![3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-methoxypropyl)amino]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11626840.png)
![4-[4-(Allyloxy)-3-methylbenzoyl]-3-hydroxy-5-(4-methylphenyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11626841.png)
![ethyl (2Z)-5-(4-fluorophenyl)-2-(4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11626846.png)
![N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-4-(4-ethylphenoxy)butanamide](/img/structure/B11626852.png)
![1-{3-[1,1-bis(4-methoxyphenyl)but-1-en-2-yl]-1H-indol-1-yl}-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol](/img/structure/B11626855.png)
![4-[(4-ethoxy-2-methylphenyl)carbonyl]-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11626863.png)
![3-chloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B11626879.png)

![prop-2-en-1-yl 2-chloro-5-{5-[(E)-(5-oxo-2-thioxoimidazolidin-4-ylidene)methyl]furan-2-yl}benzoate](/img/structure/B11626883.png)
![2-[(5Z)-5-(3-hydroxy-4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]ethanesulfonic acid](/img/structure/B11626884.png)
